molecular formula C11H9ClN2O3 B3014129 Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 730949-68-5

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B3014129
CAS No.: 730949-68-5
M. Wt: 252.65
InChI Key: AKOLVCTUEUWOIR-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the use of o-anthranilic acids as starting materials, which undergo a series of reactions to form the desired quinazoline derivative . The reaction conditions often involve refluxing the mixture in the presence of a suitable solvent and catalyst to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For instance, it may inhibit kinases or other enzymes essential for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-11(16)6-2-3-7-8(4-6)13-9(5-12)14-10(7)15/h2-4H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOLVCTUEUWOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of dimethyl 2-aminoterephthalate (1.70 g, 8.1 mmol) in 4.0 M hydrochloric acid in 1,4-dioxane (20 mL) was added chloroacetonitrile (0.88 mL, 14 mmol). The reaction mixture was heated to 50° C. and stirred for 3 h. The mixture was then cooled to rt, concentrated and the residue was twice co-evaporated with toluene. Water was added and the solid was filtered to afford methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (1.8 g, 88%). LC-MS: (FA) ES+ 253; 1H NMR (400 MHz, DMSO) δ 12.81 (s, 1H), 8.23 (d, J=8.2 Hz, 1H), 8.14 (d, J=1.1 Hz, 1H), 8.02 (dd, J=8.2, 1.6 Hz, 1H), 4.57 (s, 2H), 3.92 (s, 3H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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